molecular formula C14H20O10 B15124362 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose CAS No. 55221-54-0

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Cat. No.: B15124362
CAS No.: 55221-54-0
M. Wt: 348.30 g/mol
InChI Key: RNYYDTIQDTUDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be compared with other acetylated carbohydrate derivatives, such as:

The uniqueness of this compound lies in its specific acetylation pattern and its applications in studying L-sorbopyranose metabolism .

Properties

IUPAC Name

(3,4,5-triacetyloxy-2-hydroxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYDTIQDTUDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324550
Record name NSC407026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55221-54-0
Record name NSC407026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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